2-(3-Amino-4-bromo-5-fluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-4-bromo-5-fluorophenyl)acetic acid is an organic compound that belongs to the class of aromatic amino acids. This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, which is further connected to an acetic acid moiety. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-bromo-5-fluorophenyl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the bromination and fluorination of a phenyl ring, followed by the introduction of an amino group through nucleophilic substitution. The final step involves the attachment of the acetic acid moiety via a carboxylation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-bromo-5-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine and fluorine atoms can be selectively reduced to form dehalogenated products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetic acid derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
2-(3-Amino-4-bromo-5-fluorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-bromo-5-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-4-chloro-5-fluorophenyl)acetic acid: Similar structure but with a chlorine atom instead of bromine.
2-(3-Amino-4-bromo-5-methylphenyl)acetic acid: Similar structure but with a methyl group instead of fluorine.
2-(3-Amino-4-bromo-5-nitrophenyl)acetic acid: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The unique combination of an amino group, bromine, and fluorine in 2-(3-Amino-4-bromo-5-fluorophenyl)acetic acid imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and fluorine atoms can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H7BrFNO2 |
---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
2-(3-amino-4-bromo-5-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrFNO2/c9-8-5(10)1-4(2-6(8)11)3-7(12)13/h1-2H,3,11H2,(H,12,13) |
InChI Key |
JTZHTDVTDGOUIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.